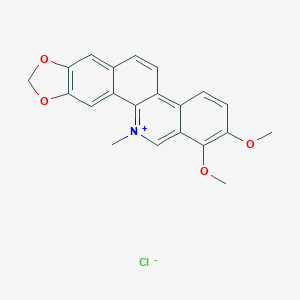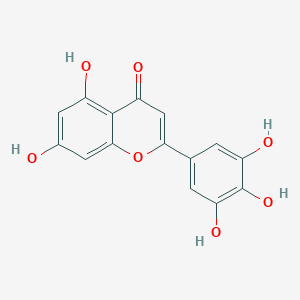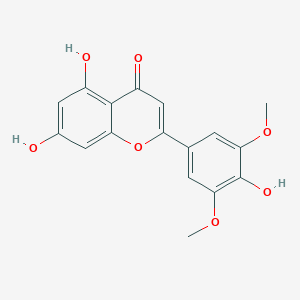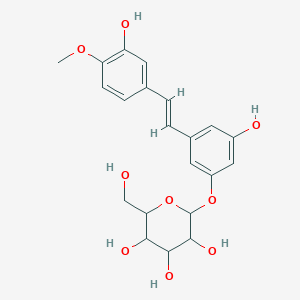
Rhapontina
Descripción general
Descripción
Ponticin, también conocido como raponticin, es un compuesto glucósido estilbenoide. Se encuentra principalmente en los rizomas de las plantas de ruibarbo. El compuesto ha ganado atención debido a sus posibles beneficios para la salud, que incluyen propiedades antidiabéticas, antiinflamatorias y neuroprotectoras .
Aplicaciones Científicas De Investigación
Ponticin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros compuestos estilbenoides.
Biología: Se estudia por sus efectos en los procesos celulares y la expresión genética.
Medicina: Se investiga por su potencial para tratar la diabetes, la enfermedad de Alzheimer y otras afecciones.
Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales
Mecanismo De Acción
Ponticin ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que interactúa con la beta-amiloide, lo que es relevante para la enfermedad de Alzheimer. Además, actúa como un fitoestrógeno, exhibiendo actividad estrogénica. El compuesto también influye en el metabolismo de la glucosa y los perfiles lipídicos, lo que lo hace beneficioso para las afecciones diabéticas .
Análisis Bioquímico
Biochemical Properties
Rhapontin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It exhibits antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory actions
Cellular Effects
Rhapontin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory properties are particularly noteworthy, as it can modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation and reduction of inflammatory cytokine levels .
Molecular Mechanism
At the molecular level, Rhapontin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can regulate gene transcription and modulate the adaptive response .
Dosage Effects in Animal Models
The effects of Rhapontin vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been extensively studied, it is known that Rhapontin might improve the lipid profile .
Metabolic Pathways
Rhapontin is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Ponticin se puede sintetizar a través de varios métodos. Un enfoque común implica la extracción de la raíz seca o el rizoma de las plantas de ruibarbo. El proceso incluye la extracción con alcohol seguida de secado para obtener un extracto. El extracto se somete luego a una serie de tratamientos con disolventes, incluidos metanol, agua, alcohol n-butílico y cloroformo, para separar y purificar el compuesto .
Métodos de Producción Industrial
Para la producción industrial, a menudo se emplea la cromatografía de contracorriente de alta velocidad. Este método implica disolver el extracto en una fase móvil e inyectarlo en un aparato de cromatografía de contracorriente de alta velocidad. El efluente se recoge y se seca para obtener ponticin de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
Ponticin experimenta varias reacciones químicas, que incluyen:
Oxidación: Ponticin se puede oxidar para formar diferentes derivados.
Reducción: El compuesto se puede reducir en condiciones específicas para producir otros derivados estilbenoides.
Sustitución: Ponticin puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo como agentes reductores.
Sustitución: Se pueden utilizar varios agentes halogenantes y catalizadores para las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados estilbenoides, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Compuestos Similares
Resveratrol: Otro estilbenoide con propiedades antioxidantes y antiinflamatorias.
Piceid: Un derivado glucósido del resveratrol con beneficios para la salud similares.
Rhapontigenin: La forma aglicona del ponticin, que comparte muchas de sus propiedades farmacológicas.
Singularidad
Ponticin es único debido a su estructura de glucósido específica, que influye en su solubilidad y biodisponibilidad. Esto lo hace particularmente efectivo en ciertos contextos biológicos en comparación con su forma aglicona y otros estilbenoides .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCVFOJGXVIA-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018153 | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-58-8 | |
| Record name | Rhaponticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhapontin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHAPONTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhapontin and where is it found?
A1: Rhapontin is a naturally occurring stilbene glycoside primarily found in rhubarb (Rheum species), a plant known for its medicinal properties. [, , , , , ]
Q2: What is the molecular formula and weight of Rhapontin?
A2: Rhapontin has the molecular formula C21H24O9 and a molecular weight of 420.4 g/mol. [, , ]
Q3: What is the structure of Rhapontin?
A3: Rhapontin is a stilbene glycoside consisting of a trans-resveratrol (3,5,4′-trihydroxystilbene) backbone with a glucose moiety attached to the 3-hydroxyl group. [, , , ]
Q4: How is Rhapontin characterized using spectroscopic techniques?
A4: Rhapontin's structure has been elucidated using various spectroscopic methods, including proton NMR, 13C NMR, 1D NOE, 2D NMR (COSY, HMQC, HMBC), and MALDI-Mass spectrometry. These techniques provide detailed information about the compound's structure, connectivity, and purity. [, , ]
Q5: What are the primary biological activities of Rhapontin?
A5: Rhapontin has demonstrated several biological activities, including antioxidant, anti-inflammatory, anti-tumor, anti-hyperlipidemic, and antimicrobial properties. It has also shown potential in inhibiting melanin synthesis, suggesting potential applications in skin-whitening cosmetics. [, , , , , ]
Q6: How does Rhapontin exert its anti-tumor effects?
A6: Research suggests that Rhapontin induces apoptosis, a programmed cell death mechanism, in various cancer cell lines, including human stomach cancer KATO III cells. This effect might be mediated through the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators like cyclin D1 and Cdk4. [, , ]
Q7: How does Rhapontin contribute to the inhibition of melanin synthesis?
A7: Rhapontin, along with its aglycone rhapontigenin, exhibits inhibitory activity against tyrosinase, a key enzyme involved in melanin biosynthesis. [, , ]
Q8: How does the activity of Rhapontin compare to its aglycone Rhapontigenin?
A8: Rhapontigenin, the aglycone form of Rhapontin, generally exhibits stronger biological activity compared to its glycosylated counterpart. This difference in potency highlights the impact of the sugar moiety on the compound's activity. [, , ]
Q9: How is Rhapontigenin produced from Rhapontin?
A9: Rhapontigenin can be produced from Rhapontin through enzymatic biotransformation. This process involves the use of specific enzymes, like Pectinex, to remove the glucose moiety from Rhapontin, yielding the more active aglycone. [, , ]
Q10: What are the potential applications of Rhapontin in treating hyperlipidemia?
A10: Studies in rat models have shown that Rhapontin and Rhapontigenin can significantly reduce serum lipid levels, including cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. This suggests potential therapeutic applications for managing hyperlipidemia and related cardiovascular conditions. [, ]
Q11: How does Rhapontin affect the function of low-density lipoprotein (LDL)?
A11: Rhapontin exhibits potent antioxidant activity and protects LDL from oxidation induced by various stressors, such as 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and hemin. This protective effect on LDL could contribute to its potential cardiovascular benefits. []
Q12: What are the potential applications of Rhapontin in treating bacterial infections?
A12: Rhapontigenin, produced from Rhapontin through biotransformation, shows promising antibacterial activity, particularly against Propionibacterium acnes, a key bacterium implicated in acne vulgaris. This finding suggests potential applications of Rhapontigenin in developing new treatments for acne and other bacterial infections. [, ]
Q13: Has computational chemistry been used to study Rhapontin?
A13: Yes, computational approaches like molecular docking have been employed to investigate the interactions of Rhapontin and its derivatives with various protein targets, such as SARS-CoV-2 proteins (Mpro, RdRp, spike RBD). These studies provide valuable insights into the binding modes and potential mechanisms of action of Rhapontin and its analogs. [, , ]
Q14: Have any structure-activity relationship (SAR) studies been conducted on Rhapontin?
A14: Research has explored the impact of structural modifications on the bioactivity of Rhapontin and its analogs. For instance, the presence of a 4′-OH group in monostilbenes, like Rhapontin, appears to be crucial for their ferroptosis inhibitory activity, likely due to enhanced hydrogen donation potential. []
Q15: How is Rhapontin typically quantified in plant material or formulations?
A15: Various analytical methods have been developed for the quantification of Rhapontin, including high-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array detectors (DAD) and evaporative light scattering detectors (ELSD), as well as thin-layer chromatography (TLC) with scanning densitometry. [, , ]
Q16: Have any studies investigated the stability of Rhapontin under different conditions?
A16: While specific studies focusing solely on Rhapontin stability might be limited, research on similar stilbene glycosides suggests that factors like temperature, pH, light exposure, and storage conditions can influence their stability. Further investigation is necessary to determine the optimal storage and formulation strategies for maximizing Rhapontin's stability and shelf life. [, , ]
Q17: Are there any known concerns regarding the toxicity or safety of Rhapontin?
A17: While Rhapontin generally exhibits a good safety profile, further research is needed to fully understand its potential toxicity, particularly following long-term exposure. It is crucial to establish safe and effective dosages for any potential therapeutic applications. [, ]
Q18: What is the historical context of Rhapontin research?
A18: The investigation of Rhapontin and related stilbenes dates back several decades, with initial studies focusing on their isolation, structural elucidation, and chemical synthesis. Over time, research has expanded to explore their diverse biological activities and therapeutic potential, highlighting their significance in the fields of medicine, cosmetics, and drug discovery. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


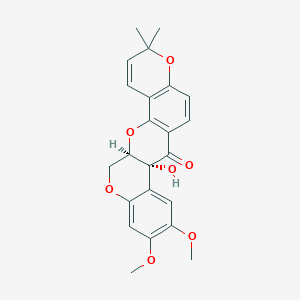
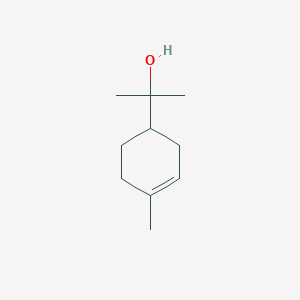
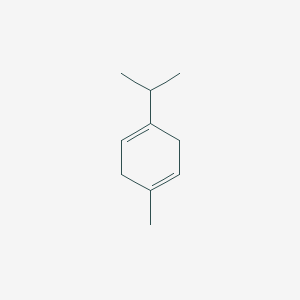
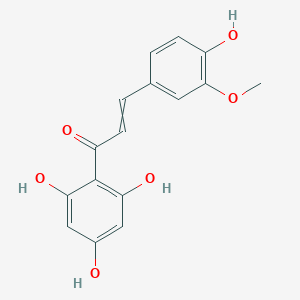
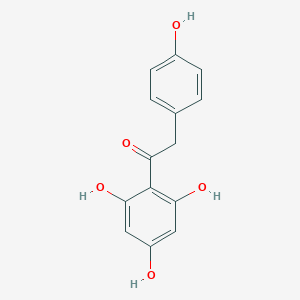
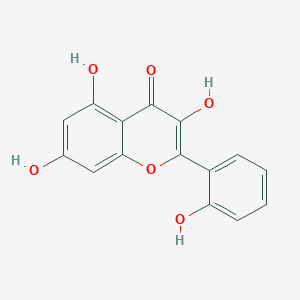
![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)

